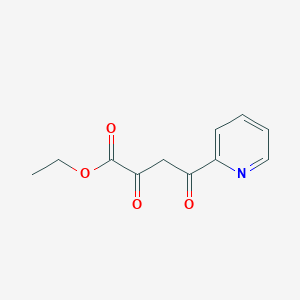
4'-Brom-2,6-dimethoxy-1,1'-Biphenyl
Übersicht
Beschreibung
The compound "4'-Bromo-2,6-dimethoxy-1,1'-biphenyl" is a brominated and dimethoxy-substituted biphenyl derivative. Biphenyl compounds are characterized by a pair of phenyl rings, which can be further modified with various substituents affecting their physical, chemical, and biological properties. The presence of bromine and methoxy groups on the biphenyl structure can significantly influence the molecule's reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of bromophenyl compounds often involves halogenation reactions where a bromine atom is introduced into the phenyl ring. For instance, the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole was achieved via the modified Bischler method, starting from 4,6-dimethoxyaniline and reacting with 2,4-dibromopropiophenone, followed by protection and cyclization steps . Similarly, 1-(2,6-Dimethyl-4-bromophenyl)imidazole was synthesized using an improved Debus-Radziszewsk method starting from 2,6-dimethyl-4-bromoanilin .
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is often studied using X-ray crystallography. For example, the crystal structure of a related compound, 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, revealed a half-chair conformation of a six-membered ring and specific dihedral angles between phenyl rings . The presence of bromine can also influence the molecular conformation and packing in the crystal lattice, as seen in various substituted biphenyls .
Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions, particularly those involving the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The reactivity of the bromine atom can be utilized in further functionalization of the molecule. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide involved the reaction of a brominated compound with phenylphonous dichloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by the presence of bromine and methoxy groups. These substituents can affect the molecule's boiling point, melting point, solubility, and density. The crystal structure analysis often provides insights into the molecule's density and molecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point . The presence of non-classical hydrogen bonds and π-π interactions was observed in the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione .
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
“4'-Brom-2,6-dimethoxy-1,1'-Biphenyl” kann als Zwischenprodukt bei der Synthese komplexer organischer Moleküle dienen. Seine Brom- und Methoxygruppen machen es zu einem vielseitigen Vorläufer für verschiedene Kupplungsreaktionen, wie z. B. die Suzuki-Miyaura-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in Pharmazeutika und Agrochemikalien verwendet wird .
Coenzym Qn-Synthese
Die verwandte Verbindung “5-Brom-2,3-dimethoxy-6-methyl-1,4-Benzochinon” ist ein wichtiges Zwischenprodukt zur Herstellung der Coenzym Qn-Familie . Analog dazu könnte “this compound” zur Synthese ähnlicher bioaktiver Chinone verwendet werden.
Umweltstudien
Biphenylderivate sind strukturell ähnlich bestimmten polychlorierten Biphenylen (PCB), die Umweltverschmutzer sind. Diese Verbindung könnte in Umweltstudien verwendet werden, um das Verhalten und den Abbau von PCB in Ökosystemen zu verstehen .
Safety and Hazards
“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” is for R&D use only and not for medicinal, household or other use . It is advised to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray .
Wirkmechanismus
Target of Action
The primary target of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, a critical step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many organic compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
The primary result of the action of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl are influenced by several environmental factors. For instance, the compound is air- and moisture-stable, and thermally stable . These properties make it suitable for use in a variety of chemical reactions .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWPUEAMHLXATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



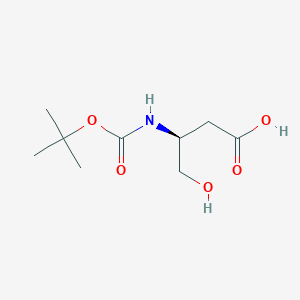
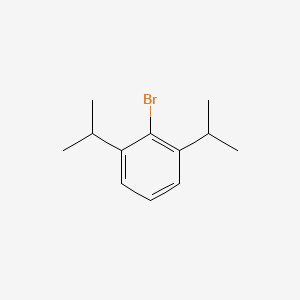
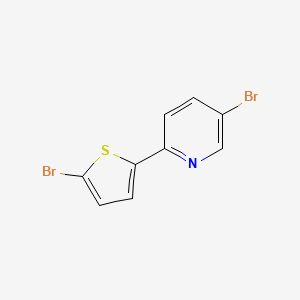


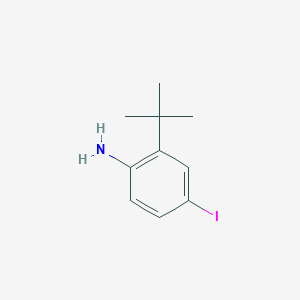

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
